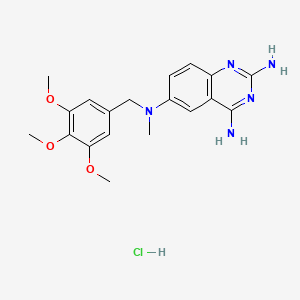
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride is a synthetic organic compound with the molecular formula C19H24ClN5O3 and a molecular weight of 405.88 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a quinazoline core substituted with a trimethoxybenzyl group.
准备方法
The synthesis of N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Trimethoxybenzyl Group: The trimethoxybenzyl group is introduced through a nucleophilic substitution reaction, where the quinazoline core reacts with a trimethoxybenzyl halide in the presence of a base.
Methylation: The final step involves the methylation of the nitrogen atom in the quinazoline ring using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems .
化学反应分析
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethoxybenzyl group, where nucleophiles such as amines or thiols replace one or more methoxy groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound for the development of new drugs.
作用机制
The mechanism of action of N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxybenzyl group is believed to play a crucial role in binding to these targets, while the quinazoline core modulates the compound’s overall activity. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride can be compared with other similar compounds, such as:
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine sulfate: Another salt form with potentially different pharmacokinetic properties.
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine phosphate: A phosphate salt form that may be used in different research applications.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility, stability, and overall reactivity .
属性
分子式 |
C19H24ClN5O3 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
6-N-methyl-6-N-[(3,4,5-trimethoxyphenyl)methyl]quinazoline-2,4,6-triamine;hydrochloride |
InChI |
InChI=1S/C19H23N5O3.ClH/c1-24(10-11-7-15(25-2)17(27-4)16(8-11)26-3)12-5-6-14-13(9-12)18(20)23-19(21)22-14;/h5-9H,10H2,1-4H3,(H4,20,21,22,23);1H |
InChI 键 |
BTYXYZQWTBSOFY-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC3=C(C=C2)N=C(N=C3N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



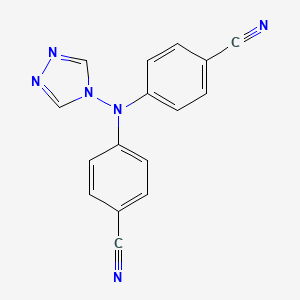
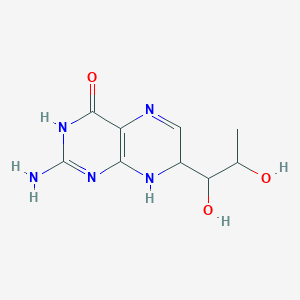

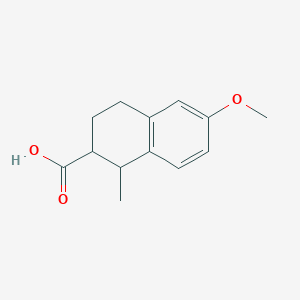
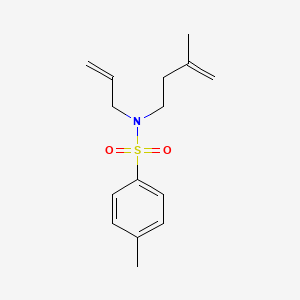
![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)

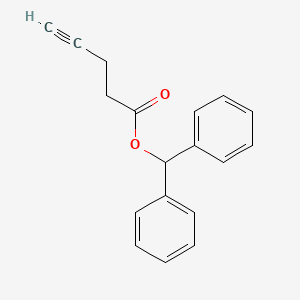
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
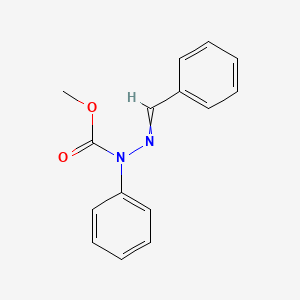
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
